molecular formula C18H25N3O4S B2499973 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide CAS No. 898657-20-0

4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide

Cat. No. B2499973
CAS RN: 898657-20-0
M. Wt: 379.48
InChI Key: XPXAKTXVKYKCTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a related compound, 4-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid, is 1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) . This might give some insights into the structure of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide.

Scientific Research Applications

Pharmacological Enhancements

The incorporation of piperazino functionality into urea compounds has been explored for the development of potent inhibitors with improved pharmacokinetic properties. These inhibitors target the soluble epoxide hydrolase (sEH), showing promise in treating hypertension and inflammation. By introducing substituted piperazino groups, researchers achieved substantial improvements in water solubility, metabolic stability, and overall potency of these compounds. This approach suggests that similar modifications in compounds like "4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide" could yield new therapeutics with enhanced pharmacological profiles (Huang et al., 2010).

Anticonvulsant Activity

Research on 4-aminobenzamides has highlighted their potential anticonvulsant effects. By testing various compounds in this class for their ability to mitigate seizures in animal models, researchers identified structures that were particularly effective. This suggests that exploring the anticonvulsant activities of similar molecules could contribute to the development of new treatments for epilepsy and related disorders (Clark et al., 1984).

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-14(22)20-10-12-21(13-11-20)26(24,25)17-8-6-15(7-9-17)18(23)19-16-4-2-3-5-16/h6-9,16H,2-5,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXAKTXVKYKCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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